molecular formula C15H10N4O3 B13856595 6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13856595
M. Wt: 294.26 g/mol
InChI Key: GMNPMGQBBLAIAK-UHFFFAOYSA-N
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Description

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a complex structure with multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction followed by cyclization. The furan and oxazole rings are then introduced via further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxazole ring can yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combination of furan, oxazole, and imidazo[1,2-a]pyridine rings, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N4O3/c20-15(17-13-4-6-22-18-13)12-8-19-7-10(1-2-14(19)16-12)11-3-5-21-9-11/h1-9H,(H,17,18,20)

InChI Key

GMNPMGQBBLAIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C3=COC=C3)C(=O)NC4=NOC=C4

Origin of Product

United States

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